molecular formula C13H18O4 B14505391 1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one CAS No. 63834-66-2

1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one

Cat. No.: B14505391
CAS No.: 63834-66-2
M. Wt: 238.28 g/mol
InChI Key: OJSIHOCBTHOQJA-UHFFFAOYSA-N
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Description

1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of a phenyl ring substituted with a butanone group and a dihydroxypropoxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one typically involves the reaction of 4-hydroxybenzaldehyde with 1-bromo-3-chloropropane in the presence of a base to form the intermediate 4-(3-chloropropoxy)benzaldehyde. This intermediate is then reacted with 1-butanone under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one undergoes various chemical reactions, including:

    Oxidation: The dihydroxypropoxy side chain can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one involves its interaction with various molecular targets and pathways. The dihydroxypropoxy side chain can form hydrogen bonds with biological molecules, influencing their activity. The phenyl ring can interact with hydrophobic pockets in proteins, affecting their function. Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2,2-bis[4-(2,3-dihydroxypropoxy)phenyl]propane: Similar structure but with two phenyl rings and a propane backbone.

    1,3-di-O-[2′,2′-di-(p-phenylene)isopropylidene]-glycerol: Contains a glycerol backbone with phenyl substitutions.

Uniqueness

1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one is unique due to its specific combination of a butanone group and a dihydroxypropoxy side chain, which imparts distinct chemical and biological properties

Properties

CAS No.

63834-66-2

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

1-[4-(2,3-dihydroxypropoxy)phenyl]butan-1-one

InChI

InChI=1S/C13H18O4/c1-2-3-13(16)10-4-6-12(7-5-10)17-9-11(15)8-14/h4-7,11,14-15H,2-3,8-9H2,1H3

InChI Key

OJSIHOCBTHOQJA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)OCC(CO)O

Origin of Product

United States

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